molecular formula C6H4Cl2N2O B1592909 3,4-Dicloropicolinamida CAS No. 1025720-99-3

3,4-Dicloropicolinamida

Número de catálogo: B1592909
Número CAS: 1025720-99-3
Peso molecular: 191.01 g/mol
Clave InChI: QEYCCTFCRIPTDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-Dichloropicolinamide is a heterocyclic organic compound . It has a molecular weight of 191.014760 g/mol and a molecular formula of C6H4Cl2N2O . It’s also known by other names such as 3,4-dichloro-2-pyridinecarboxamide .


Molecular Structure Analysis

The IUPAC name for 3,4-Dichloropicolinamide is 3,4-dichloropyridine-2-carboxamide . Its structure includes a pyridine ring with two chlorine atoms and a carboxamide group . For a detailed molecular structure analysis, techniques like X-ray crystallography or electron diffraction could be used .


Physical and Chemical Properties Analysis

3,4-Dichloropicolinamide has a boiling point of 275ºC and a flash point of 120ºC . It has 2 H-Bond acceptors and 1 H-Bond donor .

Aplicaciones Científicas De Investigación

Evaluación de la Toxicidad en Ambientes Acuáticos

3,4-Dicloropicolinamida ha sido estudiada por sus efectos tóxicos en la vida acuática. La investigación ha demostrado que puede tener diferentes niveles de toxicidad en diferentes especies de microalgas de agua dulce, como Scenedesmus obliquus y Chlorella pyrenoidosa. Estos estudios son cruciales para comprender el impacto ambiental de este compuesto y para desarrollar estrategias para mitigar sus efectos .

Procesos Avanzados de Oxidación

El compuesto se ha utilizado en estudios que exploran procesos avanzados de oxidación (AOP). Los AOP son un conjunto de procedimientos de tratamiento químico diseñados para eliminar materiales orgánicos (y en ocasiones inorgánicos) en agua y aguas residuales mediante la oxidación a través de reacciones con radicales hidroxilo. En este contexto, this compound se utiliza a menudo como un contaminante modelo para evaluar la eficiencia de varios AOP .

Mecanismos de Degradación

Comprender los mecanismos de degradación de this compound es esencial para los esfuerzos de remediación ambiental. La investigación que involucra nuevos reactores de plasma de barrera dieléctrica ha arrojado luz sobre los factores que afectan la eficiencia de degradación de este compuesto y ha propuesto posibles vías de mineralización .

Estudios de Relación Estructura-Actividad

Los estudios de relación estructura-actividad (SAR) que involucran this compound son significativos para predecir el comportamiento de los productos químicos y para diseñar compuestos con propiedades biológicas deseadas. Estos estudios pueden ayudar a evaluar la toxicidad combinada del compuesto con otros materiales, como los nanomateriales .

Interacción con Nanomateriales

La interacción de this compound con nanomateriales bidimensionales ha sido objeto de investigación. Esto incluye evaluar la toxicidad combinada del compuesto con nanomateriales y comprender cómo estas interacciones pueden afectar el medio ambiente y los organismos vivos .

Control de la Contaminación Ambiental

La investigación sobre this compound también se extiende al control de la contaminación ambiental. Los estudios han investigado su papel como contaminante y cómo interactúa con otros contaminantes, lo cual es vital para desarrollar estrategias efectivas de control de la contaminación .

Direcciones Futuras

While specific future directions for 3,4-Dichloropicolinamide are not available, the field of synthetic chemistry continues to evolve with higher selectivity, efficiency, environmental benignity, and sustainable energy being key areas of focus .

Análisis Bioquímico

Cellular Effects

The effects of 3,4-Dichloropicolinamide on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3,4-Dichloropicolinamide can induce changes in gene expression, leading to the upregulation or downregulation of specific genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production within cells.

Molecular Mechanism

At the molecular level, 3,4-Dichloropicolinamide exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby disrupting normal cellular processes . This inhibition can lead to a cascade of molecular events, ultimately affecting gene expression and cellular function. The binding interactions of 3,4-Dichloropicolinamide with enzymes are highly specific, targeting particular active sites and preventing substrate binding.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dichloropicolinamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3,4-Dichloropicolinamide remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3,4-Dichloropicolinamide in in vitro and in vivo studies has demonstrated persistent effects on cellular function, including sustained enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of 3,4-Dichloropicolinamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 3,4-Dichloropicolinamide can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

3,4-Dichloropicolinamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic activity . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on metabolic diseases.

Transport and Distribution

The transport and distribution of 3,4-Dichloropicolinamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution of 3,4-Dichloropicolinamide is critical for its efficacy, as it determines the concentration of the compound at its target sites.

Subcellular Localization

3,4-Dichloropicolinamide exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that 3,4-Dichloropicolinamide reaches its intended targets, thereby exerting its biochemical effects efficiently.

Propiedades

IUPAC Name

3,4-dichloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-3-1-2-10-5(4(3)8)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYCCTFCRIPTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631159
Record name 3,4-Dichloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025720-99-3
Record name 3,4-Dichloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (31.1 g, 0.22 mol) in diethyl ether (400 mL) at 0° C. was added n-BuLi in hexane (1.6 M, 138.0 mL, 0.22 mol) via syringe over 15 min. The resulting solution was stirred at 0° C. for 0.5 h and at −78° C. for 0.5 h. To this mixture was then slowly added a solution of 3,4-dichloropyridine (29.6 g, 0.20 mol) in diethyl ether (20 mL) via syringe over 15 min. The resulting mixture was stirred at −78° C. for 2 h before the addition of isocyanatotrimethylsilane (85% pure, 40.0 mL, 0.30 mol). The source for isocyanatotrimethylsilane is TCI. After the addition, the cooling bath was removed and the reaction mixture was allowed to warm to room temperature over 1 h. The reaction mixture was quenched with acetic acid (40 g, 0.67 mol) and 200 mL of water. The mixture was allowed to stir overnight and the white solid that formed was collected through filtration and washed with water. The filtrate was extracted with ethyl acetate (3×300 mL). The solid that was collected previously was dissolved in the combined organic layers, and the resulting solution was washed with brine (2×200 mL), dried over MgSO4 and concentrated in vacuo. The residue was suspended in 200 mL of diethyl ether and sonicated. The remaining solid was collected through filtration and washed with minimum amount of diethyl ether to provide 3,4-dichloropicolinamide (14.8 g, 39%).
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of 2,2,6,6-tetramethylpiperidine (6.2 mL, 37.2 mmol) in diethylether (50 mL) was added n-BuLi in hexane (2.5M, 23 mL, 57.5 mmol) at 0° C. via syringe over 15 min. The mixture was stirred at 0° C. for 0.5 hour, then cooled to −78° C. A solution of 3,4-dichloropyridine (5.00 g, 33.8 mmol) in diethylether (20 mL) was added to the mixture via a syringe over 15 minutes. The reaction was stirred at −78° C. for 2 hours, then isocyanatotrimethylsilane (94% pure, 6.7 mL, 50.7 mmol) was added. The mixture was warmed up to rt and further stirred for 2 hours, quenched with acetic acid (6.76 g, 112.6 mmol) in 35 mL of water. The mixture was further stirred overnight. The titled product was precipitated overnight as a white solid, which was collected through filtration. More products were recovered from the filtrate. Thus, the filtrate was extracted with ethyl acetate (50 mL×3) and the combined organic phases were washed with brine (50 mL), dried over anhydrous Na2SO4, and concentrated in vacuo. The solid was combined and washed with 35 mL of Et2O to give the title compound as a pale yellow solid (2.20 g, 34.0%).
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
6.7 mL
Type
reactant
Reaction Step Four
Quantity
6.76 g
Type
reactant
Reaction Step Five
Name
Quantity
35 mL
Type
solvent
Reaction Step Five
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloropicolinamide
Reactant of Route 2
Reactant of Route 2
3,4-Dichloropicolinamide
Reactant of Route 3
3,4-Dichloropicolinamide
Reactant of Route 4
Reactant of Route 4
3,4-Dichloropicolinamide
Reactant of Route 5
3,4-Dichloropicolinamide
Reactant of Route 6
Reactant of Route 6
3,4-Dichloropicolinamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.